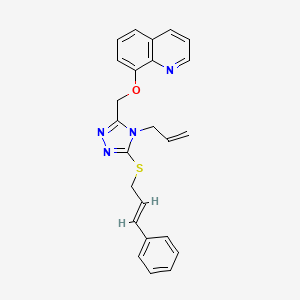
(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, also known as ACTMQ, is a synthetic compound that belongs to the quinoline family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has explored the synthesis of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines, which are closely related to the specified compound, and evaluated their anticonvulsant activities. In these studies, certain derivatives demonstrated significant activity in the maximal electroshock seizure test, suggesting potential applications in treating seizure disorders (Wang et al., 2013).
Antimicrobial Activity
Quinoline and triazole derivatives, similar in structure to the specified compound, have been synthesized and tested for antimicrobial properties. Various studies have found these compounds to exhibit notable activity against different microbial strains, indicating their potential in developing new antimicrobial agents (D'Souza et al., 2020); (Özyanik et al., 2012).
Anticancer Activity
Some synthesized quinoline-triazole compounds, closely related to (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, have been evaluated for their anticancer properties. Certain derivatives showed promising results as inhibitors of human tumor cell growth, suggesting a potential application in cancer treatment (Rashad et al., 2010).
Luminescent Properties
Quinoline-triazole compounds have been studied for their luminescent properties, which could have applications in materials science, such as the development of new fluorescent materials (Bai et al., 2017).
Antiviral Properties
Recent studies have explored the synthesis of new quinoline-triazole conjugates, demonstrating significant activity against SARS-CoV-2. This suggests potential therapeutic applications for treating COVID-19 (Seliem et al., 2021).
Eigenschaften
IUPAC Name |
8-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-2-16-28-22(18-29-21-14-6-12-20-13-7-15-25-23(20)21)26-27-24(28)30-17-8-11-19-9-4-3-5-10-19/h2-15H,1,16-18H2/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMRCCFNTWSEC-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
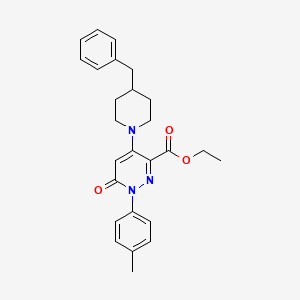
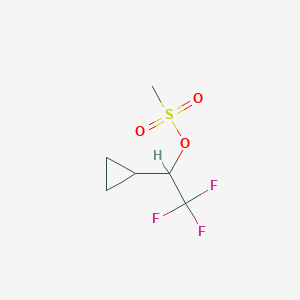
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
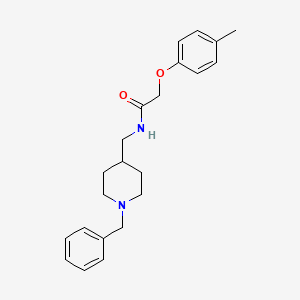
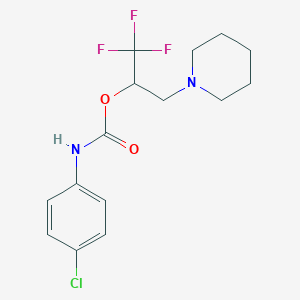
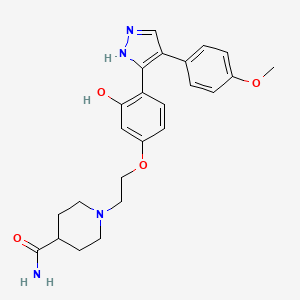
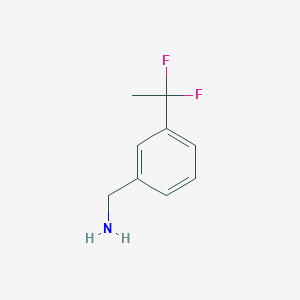
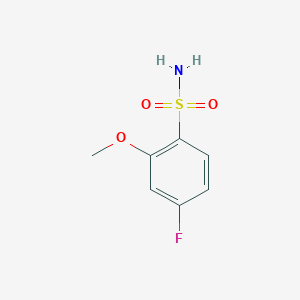
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
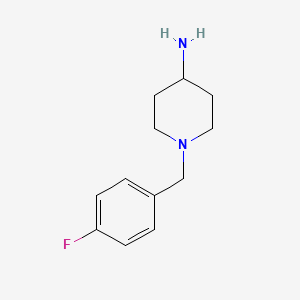
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)